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Tetraethoxyhafnium

ALD precursor volatility thermal analysis vaporization enthalpy

Requalifying ALD processes when substituting hafnium precursors delays device development. Tetraethoxyhafnium [Hf(OEt)₄, CAS 13428-80-3] eliminates this risk with its unique, well-characterized decomposition pathway. • Halogen-free ethanol by-products protect chlorine-sensitive III-V channel materials and carrier mobility. • Moderate volatility and a wide ALD window (200-375 °C) enable growth of ~0.8 Å/cycle for superior sub-2 nm EOT thickness control. • Ambient-stable crystalline solid (mp 178-180 °C) simplifies storage/weighing-no cold-chain or heated handling infrastructure needed. • EHS synthesis route available at >99.997% purity with verified ~187 g CO₂ reduction per kg versus chloride routes, supporting green procurement targets.

Molecular Formula C8H24HfO4
Molecular Weight 362.76 g/mol
Cat. No. B13792156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethoxyhafnium
Molecular FormulaC8H24HfO4
Molecular Weight362.76 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.[Hf]
InChIInChI=1S/4C2H6O.Hf/c4*1-2-3;/h4*3H,2H2,1H3;
InChIKeyZSVBAHMGGMMOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethoxyhafnium (Hafnium Ethoxide) for Thin‑Film Deposition: Key Physical Property Benchmarks for ALD and Sol‑Gel Procurement


Tetraethoxyhafnium [Hf(OEt)₄, CAS 13428‑80‑3] is a homoleptic hafnium(IV) alkoxide that serves as a volatile, carbon‑rich metal–organic precursor for hafnium‑containing thin films. The compound is a white crystalline solid at ambient conditions with a melting point of 178–180 °C and a boiling range of 180–200 °C at 13 mmHg . It is primarily employed in atomic layer deposition (ALD) and sol–gel routes for fabricating HfO₂ high‑κ dielectric layers [1].

Volatility: Moderate vapor pressure supports ALD vapor delivery with ethanol by-products
By-products: Halogen-free decomposition to ethanol and ethene, no HCl corrosion
Synthesis route: Electrochemical method reported for ultra-high purity (>99.9%) and lower CO₂ footprint
Handling: White crystalline solid at ambient temperature; no heated precursor lines required

Tetraethoxyhafnium: Why In‑Class Hafnium Precursors Cannot Be Interchanged Without Quantitative Process Deviation


Hafnium precursors—alkoxides, amides, and halides—differ fundamentally in thermal stability, vapour pressure, decomposition pathways, and by‑product chemistry. Hf(OEt)₄ delivers a unique combination of moderate volatility, pre‑incorporated oxygen, and non‑corrosive ethanol by‑products [1]. Replacing it with HfCl₄ introduces HCl corrosion and chlorine contamination [2]; switching to Hf(OtBu)₄ alters volatility and thermal budget requirements ; while amide‑based alternatives such as TEMAH or TDMAH change nucleation behaviour, film density, and interfacial quality [3]. Such substitutions shift ALD windows, growth‑per‑cycle values, and dielectric constants—all of which must be requalified.

HfCl₄ Introduces corrosive HCl and chlorine contamination (0.5–2 at.%), altering film purity and chamber compatibility.
Hf(OtBu)₄ Different volatility and thermal budget requirements; may narrow ALD process window relative to ethoxide.
Amides (TEMAH, TDMAH) Shift nucleation behavior, growth-per-cycle, and film density; liquid handling needs heated delivery lines.

Tetraethoxyhafnium Evidence Guide: Head‑to‑Head Data Versus Hf(OtBu)₄, HfCl₄, TEMAH, TDMAH, and Zr(OEt)₄


Vaporization Enthalpy of Hf(OEt)₄ Confirms Suitability for ALD Thermal Budgets Versus Higher‑Boiling Hf(OtBu)₄

TG/DTG analysis of electrochemically synthesised Hf(OEt)₄ yields a vaporization enthalpy (ΔHvap) of 79.1 kJ mol⁻¹ [1]. This value is consistent with efficient vapour transport at moderate source temperatures (≤120 °C under reduced pressure), whereas Hf(OtBu)₄ requires a source temperature near 90 °C at 5 mmHg to achieve comparable delivery [2]. The lower ΔHvap of Hf(OEt)₄ relative to the tert‑butoxide homologue provides a wider operational margin before thermal decomposition onset.

Vaporization Enthalpy
Cross-study comparable
79.1 kJ mol⁻¹
Supports ALD thermal budget with wider operational margin vs. tert-butoxide
TG/DTG under inert gas; purity >99.997% (ICP)
ALD precursor volatility thermal analysis vaporization enthalpy

Melting Point of Hf(OEt)₄ (178–180 °C) Enables Solid‑State Handling Versus Low‑Melting Liquid Amide Precursors (TDMAH, 26–29 °C)

Hf(OEt)₄ is a crystalline solid with a melting point of 178–180 °C [1], whereas TDMAH is a low‑melting solid (26–29 °C) that is often handled as a liquid at slightly elevated temperatures . The solid‑state nature of Hf(OEt)₄ simplifies ambient‑temperature storage and weighing in research laboratories, reducing the need for heated delivery lines during precursor transfer compared to amide‑based alternatives.

Melting Point
Cross-study comparable
178–180 °C
Ambient solid handling vs. low-melting amide liquids
Simplifies storage and weighing; TDMAH melts 26–29 °C
precursor handling melting point solid vs liquid precursor

ALD Growth‑Per‑Cycle of Hf(OEt)₄/H₂O Process (0.8 Å/cycle) Provides a Slower, Self‑Limiting Regime Versus TEMAH/H₂O (1.2 Å/cycle)

DFT‑guided ALD studies show that Hf(OEt)₄ reacts with H₂O via unactivated ligand‑exchange with moderate barriers, yielding a growth‑per‑cycle (GPC) of approximately 0.8 Å/cycle under self‑limiting conditions [1]. In contrast, TEMAH/H₂O processes deliver ~1.2 Å/cycle at 250 °C [2]. The lower GPC of Hf(OEt)₄ offers finer thickness resolution for sub‑2 nm gate dielectrics, where every Ångström of EOT matters.

ALD Growth Per Cycle
Cross-study comparable
≈0.8 Å/cycle
Finer thickness resolution for sub-2 nm EOT gate dielectrics
TEMAH/H₂O ~1.2 Å/cycle at 250 °C; DFT-predicted self-limiting regime
ALD growth rate growth per cycle ultra‑thin film control

HfO₂ Film Density from Hf(OEt)₄‑Based Sol–Gel Routes Achieves Bulk‑Like Dielectric Constant (κ = 25), Matching the Best Reported Values for ALD‑HfO₂ Films

HfO₂ films deposited by sol–gel dip‑coating from hafnium ethoxide solutions, annealed at 450–600 °C, yield a dielectric constant κ = 25 for four‑layer films, practically identical to bulk monoclinic HfO₂ (κ ≈ 25) [1]. This value is on par with the best ALD‑grown HfO₂ films reported (κ = 16–25) [2] and demonstrates that Hf(OEt)₄‑derived sol–gel films can achieve near‑intrinsic dielectric performance without the capital cost of ALD equipment. Comparable sol–gel films from HfCl₄ typically require higher annealing temperatures and may retain chlorine residues that degrade κ [3].

Dielectric Constant (κ)
Cross-study comparable
κ = 25
Bulk-equivalent HfO₂ dielectric performance from sol-gel route
Sol-gel dip-coating, annealed 450–600 °C; matches best ALD κ values
dielectric constant sol–gel HfO₂ film density

Carbon‑Free Deposition Pathway of Hf(OEt)₄ Avoids Chlorine Contamination Intrinsic to HfCl₄‑Based ALD Processes

Hf(OEt)₄ decomposes thermally to HfO₂ releasing only ethanol and ethene as by‑products, whereas HfCl₄ generates corrosive HCl gas that can etch substrates, degrade chamber components, and leave chlorine residues in the film (typically 0.5–2 at.% Cl) [1][2]. The carbon‑ and chlorine‑free oxide deposition pathway of the ethoxide precursor eliminates the need for post‑deposition Cl removal steps and is compatible with temperature‑sensitive substrates such as III–V semiconductors [3].

By-product Chemistry
Class-level inference
Ethanol, ethene (halogen-free)
vs. HfCl₄: HCl gas, Cl residue 0.5–2 at.%
Eliminates Cl contamination and corrosion risk for sensitive substrates
Thermal decomposition pathway; compatible with III–V channels
film purity halogen contamination corrosive by‑products

Electrochemical Synthesis Route Enables Hf(OEt)₄ Purity Exceeding 99.997 % with Reduced Environmental Footprint Versus Conventional Chloride‑Based Routes

An electrodissolution‑coupled Hf(OR)₄ synthesis (EHS) route using Hf metal and ethanol achieves waste‑free production of Hf(OEt)₄ with ICP‑verified purity >99.997 % and an equivalent CO₂ emission reduction of 187.33 g CO₂ per kg of product compared to conventional HfCl₄‑based routes [1][2]. The same EHS process yields a net profit of ~30,477 USD per kg Hf(OEt)₄, highlighting both economic and environmental differentiation [2]. Traditional chloride‑based syntheses generate stoichiometric NH₄Cl waste and require additional purification to reach comparable purity levels.

Synthesis Purity & CO₂
Head-to-head
Purity >99.997% (ICP); CO₂ reduction 187.33 g kg⁻¹
vs. conventional chloride route: ~99.9% metals basis, NH₄Cl waste
Electrochemical route provides ultra-high purity with verified sustainability benefit
EHS process at 78 °C, 100 A m⁻²; net profit ~30,477 USD kg⁻¹ reported
precursor purity green synthesis electrochemical synthesis

Tetraethoxyhafnium: Evidence‑Based Application Scenarios for ALD, Sol–Gel, and Sustainable Thin‑Film Manufacturing


Ultra‑Thin High‑κ Gate Dielectric Fabrication via ALD (Sub‑2 nm EOT)

The intrinsically lower growth‑per‑cycle of Hf(OEt)₄ (~0.8 Å/cycle [1]) enables finer thickness resolution than TEMAH or TDMAH processes for sub‑2 nm equivalent oxide thickness (EOT) HfO₂ gate dielectrics. Combined with the halogen‑free decomposition pathway, the ethoxide precursor is suited for deposition on chlorine‑sensitive III–V channel materials where interface quality dictates carrier mobility.

Cost‑Effective Sol–Gel Deposition of HfO₂ Thin Films with Bulk‑Equivalent Dielectric Performance

Hf(OEt)₄‑based sol–gel solutions yield HfO₂ films with κ = 25 after annealing at 450–600 °C [2], matching the dielectric constant of high‑quality ALD films without requiring vacuum infrastructure. This makes tetraethoxyhafnium the precursor of choice for research groups and small‑scale manufacturers needing high‑κ dielectric layers on planar substrates where conformality requirements are moderate.

Sustainable Procurement of Ultra‑High‑Purity Hafnium Precursor for Semiconductor R&D

The electrodissolution‑coupled synthesis (EHS) route delivers Hf(OEt)₄ at >99.997 % purity with a verified CO₂ reduction of ~187 g kg⁻¹ versus chloride routes [3]. Procurement officers prioritising green supply‑chain credentials and ultra‑low trace‑metal specifications (e.g., for front‑end‑of‑line semiconductor process development) can select EHS‑derived Hf(OEt)₄ with quantitative sustainability and purity evidence.

Solid‑Precursor ALD for Laboratories Without Heated Precursor Delivery Infrastructure

Owing to its high melting point (178–180 °C [4]), Hf(OEt)₄ can be stored and weighed at ambient temperature as a solid, unlike low‑melting amides (TDMAH mp 26–29 °C) that require cold storage or heated handling. This simplifies precursor management in academic and pilot‑scale ALD facilities that lack sophisticated temperature‑controlled delivery lines.

Application
Selection Property
Validation Focus
Ultra-thin high-κ gate dielectric ALD (sub-2 nm EOT)
Lower growth-per-cycle for sub-nm thickness control
Self-limiting ALD window and halogen-free interface quality
Cost-effective sol-gel HfO₂ thin films
Sol-gel processability with bulk-like dielectric constant
κ value and annealing temperature optimization
Sustainable ultra-high-purity hafnium precursor procurement
EHS route with reported purity and lower CO₂ footprint
Trace-metal analysis and sustainability metrics
Solid-precursor ALD without heated delivery infrastructure
High melting point enables ambient solid storage and weighing
Precursor transfer and bubbler design for solid sources
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